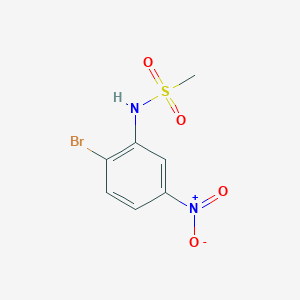![molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes two nitro groups and a fused diimidazo-pyrazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the nitration of a precursor compound. One common method involves the nitration of 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
化学反应分析
Types of Reactions
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,6-diamino-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives, potentially including nitroso or nitro derivatives.
科学研究应用
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its nitro groups.
作用机制
The mechanism of action of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or therapeutic effects.
相似化合物的比较
Similar Compounds
1,6-dimethyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Similar structure but with methyl groups instead of nitro groups.
1,6-dibenzoyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Contains benzoyl groups instead of nitro groups.
Uniqueness
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in high-energy materials. The nitro groups also contribute to its biological activity, making it a compound of interest in medicinal chemistry and antimicrobial research.
属性
分子式 |
C8H2N6O6 |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H2N6O6/c15-7-4-6(14(19)20)10-2-12(4)8(16)3-5(13(17)18)9-1-11(3)7/h1-2H |
InChI 键 |
ZOQYALHHEQSHQA-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)

![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)
![3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)





